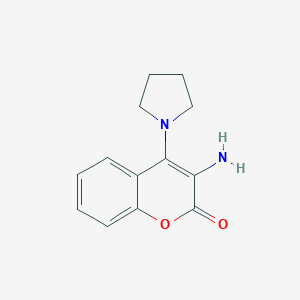
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a pyrrolidinyl group to the coumarin structure enhances its chemical reactivity and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1-pyrrolidinyl)-coumarin typically involves multi-step reactions. One common method is the condensation of 3-aminocoumarin with pyrrolidine under acidic or basic conditions. The reaction can be catalyzed by trifluoroacetic acid, which promotes the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and chemical properties .
科学的研究の応用
Chemistry
In chemistry, 3-amino-4-(1-pyrrolidinyl)-coumarin is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to fluoresce under UV light makes it useful in imaging and diagnostic applications .
Medicine
Medically, 3-amino-4-(1-pyrrolidinyl)-coumarin has shown promise as an anticancer agent. It acts as an inhibitor of DNA gyrase and heat shock protein 90, which are important targets in cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with specific optical properties. Its fluorescence properties are exploited in the creation of sensors and other devices .
作用機序
The mechanism of action of 3-amino-4-(1-pyrrolidinyl)-coumarin involves its interaction with various molecular targets. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA. Additionally, it acts as an antagonist of heat shock protein 90, disrupting its function in protein folding and stability .
類似化合物との比較
Similar Compounds
3-Aminocoumarin: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in reactivity and activity.
Uniqueness
The presence of both the amino and pyrrolidinyl groups in 3-amino-4-(1-pyrrolidinyl)-coumarin makes it unique. This combination enhances its chemical reactivity and broadens its range of biological activities compared to other coumarin derivatives .
特性
CAS番号 |
59288-15-2 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
InChIキー |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
正規SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Key on ui other cas no. |
59288-15-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















